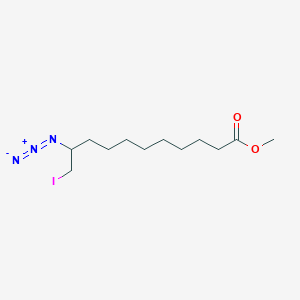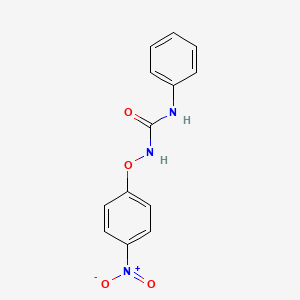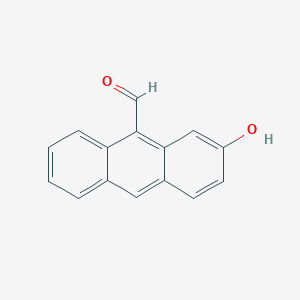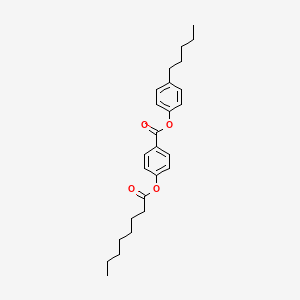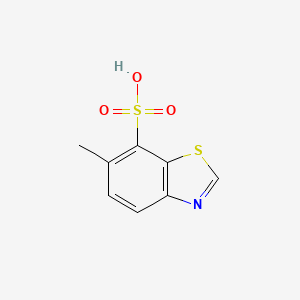
6-Methyl-1,3-benzothiazole-7-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,3-benzothiazole-7-sulfonic acid is a sulfur-containing heterocyclic compound. It features a benzene ring fused to a thiazole ring, with a methyl group at the 6th position and a sulfonic acid group at the 7th position. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject in medicinal chemistry and various industrial applications .
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. .
Cyclization: Another approach is the cyclization of thioamide or carbon dioxide with appropriate precursors.
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonic acid group may be reduced to sulfonamide.
Substitution: Various substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
6-Methyl-1,3-benzothiazole-7-sulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methyl-1,3-benzothiazole-7-sulfonic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: Binds to certain receptors, modulating cellular responses.
Fluorescence: Its fluorescent properties allow it to be used as a probe in imaging and detection applications.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2-Arylbenzothiazoles: Known for their anti-cancer and anti-microbial activities.
6-Chlorosulfonyl-1,3-benzothiazole: Used in similar industrial applications and as an intermediate in organic synthesis.
Uniqueness: 6-Methyl-1,3-benzothiazole-7-sulfonic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its sulfonic acid group enhances its solubility and reactivity, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
91754-66-4 |
|---|---|
Molekularformel |
C8H7NO3S2 |
Molekulargewicht |
229.3 g/mol |
IUPAC-Name |
6-methyl-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C8H7NO3S2/c1-5-2-3-6-7(13-4-9-6)8(5)14(10,11)12/h2-4H,1H3,(H,10,11,12) |
InChI-Schlüssel |
GLGPOFYQDQITCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=CS2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-N'-[(phenylcarbamoyl)oxy]benzene-1-carboximidamide](/img/structure/B14344633.png)

![N-[4-[[4-Amino-2-(dimethylamino)phenyl]sulfonyl]phenyl]acetamide](/img/structure/B14344648.png)

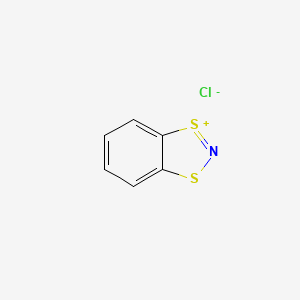


![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
